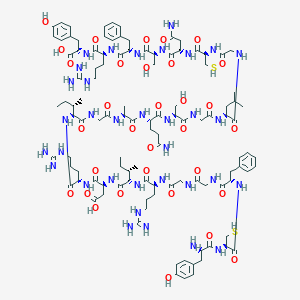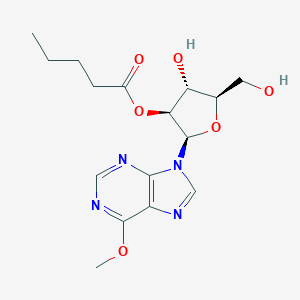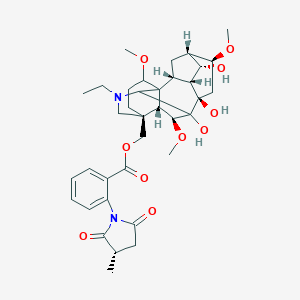
1H-Benzimidazol-6-amine, 2-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazol-6-amine, 2-(methylthio)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a member of the benzimidazole family of compounds and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
1H-Benzimidazol-6-amine, 2-(methylthio)- has been the focus of scientific research due to its potential applications in various fields. In the field of medicine, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro (Li et al., 2016). In addition, this compound has also been studied for its potential as an antifungal agent (Zhang et al., 2017).
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazol-6-amine, 2-(methylthio)- is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle (Li et al., 2016). In addition, this compound may also inhibit the growth of fungi by disrupting the cell wall and membrane (Zhang et al., 2017).
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-Benzimidazol-6-amine, 2-(methylthio)- can inhibit the growth of cancer cells and fungi. However, the biochemical and physiological effects of this compound on normal cells and tissues are not fully understood. Further studies are needed to determine the potential toxicity of this compound on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Benzimidazol-6-amine, 2-(methylthio)- in lab experiments is its potential as an anticancer and antifungal agent. This compound can be used to study the mechanisms of cancer cell growth and fungal growth. However, one limitation of using this compound is its potential toxicity on normal cells and tissues. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 1H-Benzimidazol-6-amine, 2-(methylthio)-. One direction is the study of the potential toxicity of this compound on normal cells and tissues. Further studies are needed to determine the safe dosage and potential side effects of this compound. Another direction is the study of the mechanism of action of this compound on cancer cells and fungi. Further studies are needed to determine the specific pathways that this compound targets. Finally, the synthesis of analogs of 1H-Benzimidazol-6-amine, 2-(methylthio)- may lead to the discovery of more potent anticancer and antifungal agents.
Conclusion
In conclusion, 1H-Benzimidazol-6-amine, 2-(methylthio)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential as an anticancer and antifungal agent. Further studies are needed to determine the potential toxicity of this compound on normal cells and tissues and to determine the specific pathways that this compound targets.
Métodos De Síntesis
The synthesis of 1H-Benzimidazol-6-amine, 2-(methylthio)- involves the reaction of 2-chloroaniline with potassium thioacetate to form 2-(methylthio)benzimidazole-6-carbothioamide. This intermediate is then reacted with sodium hydroxide to form 1H-Benzimidazol-6-amine, 2-(methylthio)- (Li et al., 2016).
Propiedades
IUPAC Name |
2-methylsulfanyl-3H-benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,9H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPVZFFTQNCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(N1)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-3H-benzimidazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)
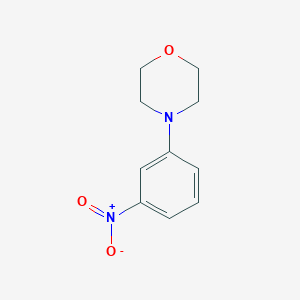


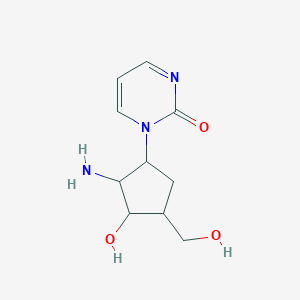
![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)
